molecular formula C12H16BrNO B8416178 (2-Amino-5-bromo-phenyl)-cyclopentyl-methanol

(2-Amino-5-bromo-phenyl)-cyclopentyl-methanol

Cat. No.: B8416178
M. Wt: 270.17 g/mol
InChI Key: ULAXCNLJMMUXMA-UHFFFAOYSA-N
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Description

(2-Amino-5-bromo-phenyl)-cyclopentyl-methanol is a useful research compound. Its molecular formula is C12H16BrNO and its molecular weight is 270.17 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H16BrNO

Molecular Weight

270.17 g/mol

IUPAC Name

(2-amino-5-bromophenyl)-cyclopentylmethanol

InChI

InChI=1S/C12H16BrNO/c13-9-5-6-11(14)10(7-9)12(15)8-3-1-2-4-8/h5-8,12,15H,1-4,14H2

InChI Key

ULAXCNLJMMUXMA-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)C(C2=C(C=CC(=C2)Br)N)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 2-Amino-5-bromo-pyridine-3-carbaldehyde (632 mg, 3.14 mmol) in anhydrous THF (20 mL) was methylmagnesium bromide 3M in diethyl ether (6.06 mL, 34.8 mmol) is added at −50° C. The reaction mixture was warmed to room temperature and stirred overnight. Saturated aqueous ammonium chloride was added to the mixture (15 mL), the organic layer separated and the aqueous phase extracted with EtOAc (3×20 mL). Organic layers were dried over sodium sulfate, filtered and concentrated. The crude residue was purified by flash silica chromatography with a gradient of ethyl acetate in hexanes. (2-Amino-5-bromo-phenyl)-cyclopentyl-methanol (425.9 mg, 50% yield) was obtained as a yellow powder. MS: m/z 271/273[MH+].
Quantity
632 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
6.06 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
mixture
Quantity
15 mL
Type
reactant
Reaction Step Four
Name
Quantity
20 mL
Type
reactant
Reaction Step Five

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